N-(2,4-Difluorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is a novel organic compound primarily investigated for its potential biological activity. While its classification remains undefined due to limited research, it has shown promise as a potential therapeutic agent, particularly in the context of cancer treatment [].
While N-(2,4-Difluorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide shows potential as a therapeutic agent, the specific mechanisms of action remain largely unexplored. Research suggests that it might exert its effects by interacting with specific protein targets involved in cancer development and progression []. One study identified mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 as potential targets, highlighting its possible multi-target properties [].
Despite the limited research, N-(2,4-Difluorophenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has shown promising applications in the field of oncology. Specifically, it exhibits in vitro anticancer activity against various cancer cell lines, particularly those derived from non-small cell lung cancer (NSCLC), leukemia, melanoma, and renal cancer []. This suggests that it could serve as a lead compound for developing novel anticancer therapies [].
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: